

An In-depth Technical Guide to Beta-Acetyldigoxin: Chemical Structure, Properties, and Analysis

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Compound of Interest

Compound Name: *beta*-Acetyldigoxin

Cat. No.: B194529

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **beta-acetyldigoxin**, a cardiac glycoside derived from the leaves of the digitalis plant. As a derivative of digoxin, it shares a similar mechanism of action and therapeutic applications but possesses distinct pharmacokinetic properties. This document details its chemical structure, physicochemical and pharmacological properties, analytical methodologies for its quantification, and the key signaling pathways it modulates.

Chemical Structure and Physicochemical Properties

Beta-acetyldigoxin is a semi-synthetic derivative of digoxin, characterized by the presence of an acetyl group at the C-4^{''} position of the terminal digitoxose sugar. This structural modification influences its lipophilicity and subsequent absorption from the gastrointestinal tract.

Table 1: Chemical and Physical Properties of **Beta-Acetyldigoxin**

Property	Value	Reference(s)
IUPAC Name	[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6R)-6-[[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate	[1]
Molecular Formula	C43H66O15	[1] [2] [3] [4] [5]
Molecular Weight	822.98 g/mol	[2] [3] [4] [5]
CAS Number	5355-48-6	[1] [2] [3] [4]
Appearance	White solid	[6]
Melting Point	271-273°C	[3]
Solubility	Practically insoluble in water, sparingly soluble in methylene chloride, slightly soluble in ethanol (96 per cent). [2] [3]	
pKa (Predicted)	13.41 ± 0.70	[3]
LogP	2.00	[7]

Pharmacological Properties

Beta-acetyldigoxin is a prodrug that is rapidly and almost completely deacetylated to digoxin in the intestinal mucosa and liver.[\[8\]](#) Therefore, its pharmacodynamic effects are attributable to

digoxin.

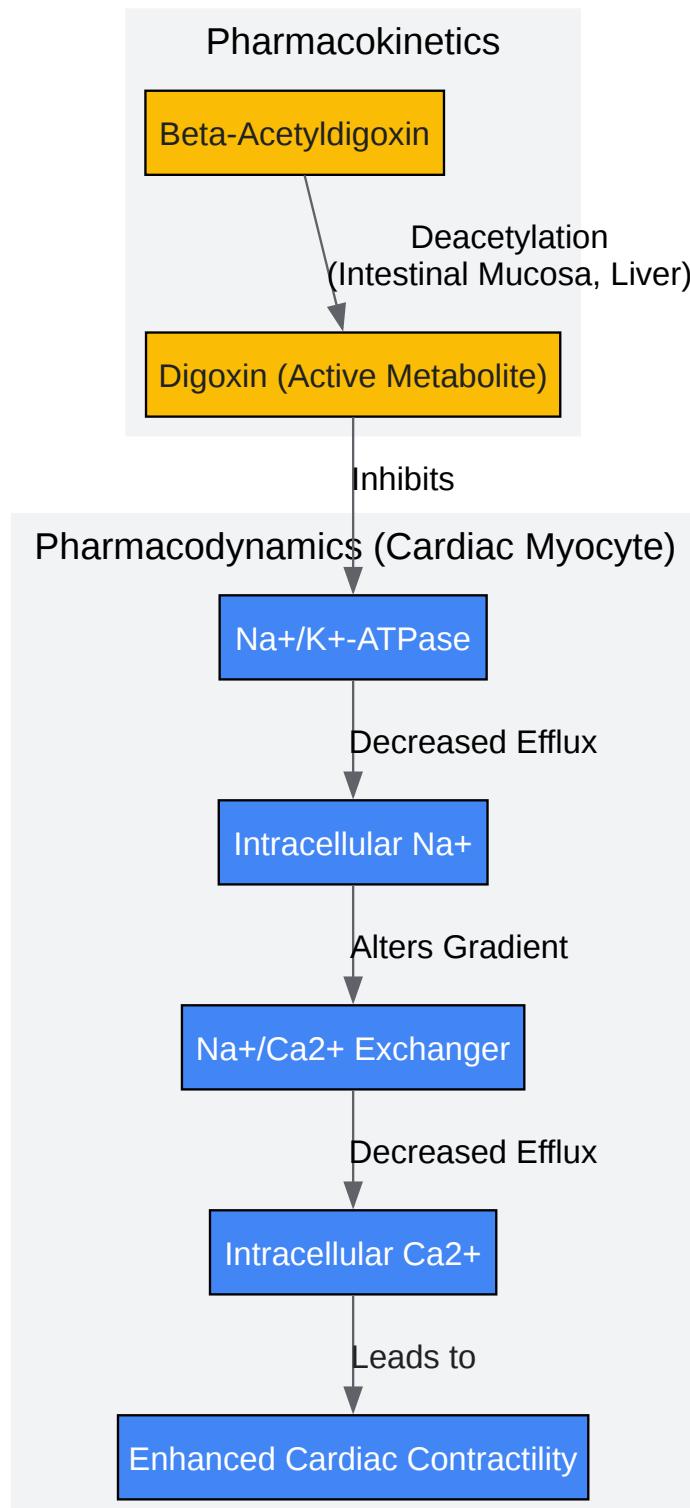
Mechanism of Action

The primary mechanism of action of **beta-acetyldigoxin**, through its active metabolite digoxin, is the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump in the cell membranes of cardiac myocytes.[8][9][10] This inhibition leads to a cascade of events:

- Increased Intracellular Sodium: Inhibition of the Na⁺/K⁺-ATPase pump results in an accumulation of intracellular sodium ions.[10]
- Increased Intracellular Calcium: The increased intracellular sodium concentration alters the activity of the sodium-calcium exchanger (NCX), leading to a decrease in calcium extrusion and an increase in intracellular calcium concentration.[9][10]
- Enhanced Contractility: The elevated intracellular calcium levels enhance the contractility of the cardiac muscle (a positive inotropic effect) by increasing the amount of calcium available for binding to troponin C.[9][10]

Additionally, **beta-acetyldigoxin** exhibits a parasympathomimetic effect, which slows the heart rate (negative chronotropic effect) and conduction through the atrioventricular (AV) node (negative dromotropic effect).[8][10]

Mechanism of Action of Beta-Acetyldigoxin

[Click to download full resolution via product page](#)Mechanism of action of **beta-acetyldigoxin**.

Pharmacokinetics

Table 2: Pharmacokinetic Properties of **Beta-Acetyldigoxin**

Parameter	Description	Reference(s)
Absorption	Orally administered beta-acetyldigoxin is well absorbed. Bioavailability from tablets is approximately 77.7-91.2%, and from an oral solution is around 84.5-93.8%. [11] [12] It is almost completely absorbed when administered in an alcoholic solution (94%). [12]	
Distribution	As a prodrug, its distribution is linked to its conversion to digoxin, which is widely distributed in tissues, particularly binding to cardiac muscle. [8]	
Metabolism	Beta-acetyldigoxin is rapidly and extensively hydrolyzed to its active metabolite, digoxin. [8]	
Excretion	The elimination of the active metabolite, digoxin, is primarily through renal excretion. [8]	

Therapeutic Effects

Beta-acetyldigoxin is indicated for the treatment of chronic heart failure and certain cardiac arrhythmias, such as atrial fibrillation.[\[9\]](#)[\[13\]](#) Its positive inotropic effect improves cardiac output in heart failure, while its negative chronotropic and dromotropic effects help to control the ventricular rate in atrial fibrillation.[\[8\]](#)[\[9\]](#)

Adverse Effects

The adverse effects of **beta-acetyldigoxin** are consistent with those of digoxin and are often dose-related due to its narrow therapeutic index.^[8] Common side effects include gastrointestinal disturbances (nausea, vomiting), neurological symptoms (dizziness, headache), and cardiac arrhythmias.^[9]

Experimental Protocols

Quantification of Beta-Acetyldigoxin in Active Pharmaceutical Ingredient (API) by RP-HPLC

This method is suitable for the determination of **beta-acetyldigoxin** in bulk drug substance and for stability studies.^[7]

Instrumentation and Conditions:

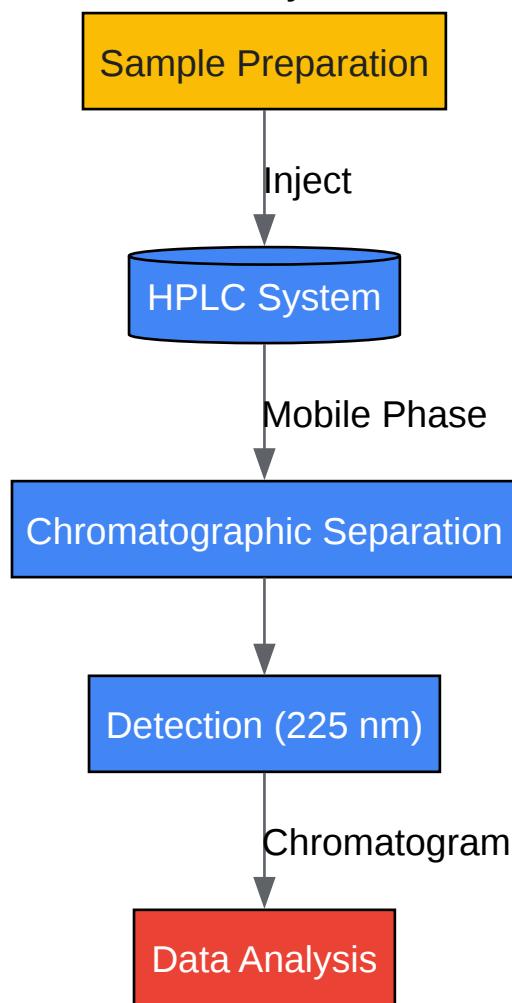
- HPLC System: Agilent Technologies 1200 series or equivalent with a photodiode array detector.^[7]
- Column: C18 (4.6 x 250 mm, 5 µm).^[7]
- Mobile Phase: Water: Acetonitrile (65:35 v/v).^[7]
- Flow Rate: 1.5 ml/min.^[7]
- Detection Wavelength: 225 nm.^[7]
- Retention Time: Approximately 9.2 minutes.^[7]

Method Validation:

- Linearity: The method is linear in the range of 31.25-500 µg/ml ($R^2 = 0.9995$).^[7]
- Accuracy: Mean percent recovery is 101.02%.^[7]
- Limit of Detection (LOD): 0.289 µg/ml.^[7]
- Limit of Quantification (LOQ): 0.965 µg/ml.^[7]

Forced Degradation Studies: Forced degradation analysis can be performed under acidic, alkaline, oxidative, and photolytic stress conditions to demonstrate the stability-indicating nature of the method.[7]

Workflow for RP-HPLC Analysis of Beta-Acetyldigoxin



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RP-HPLC analysis workflow.

Quantification of Digoxin (Active Metabolite) in Biological Samples

Due to the rapid conversion of **beta-acetyldigoxin** to digoxin, methods for quantifying digoxin in biological matrices such as blood, plasma, or urine are essential for pharmacokinetic studies.

Various HPLC and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for this purpose.[14][15][16]

General Protocol Outline (LC-MS/MS):

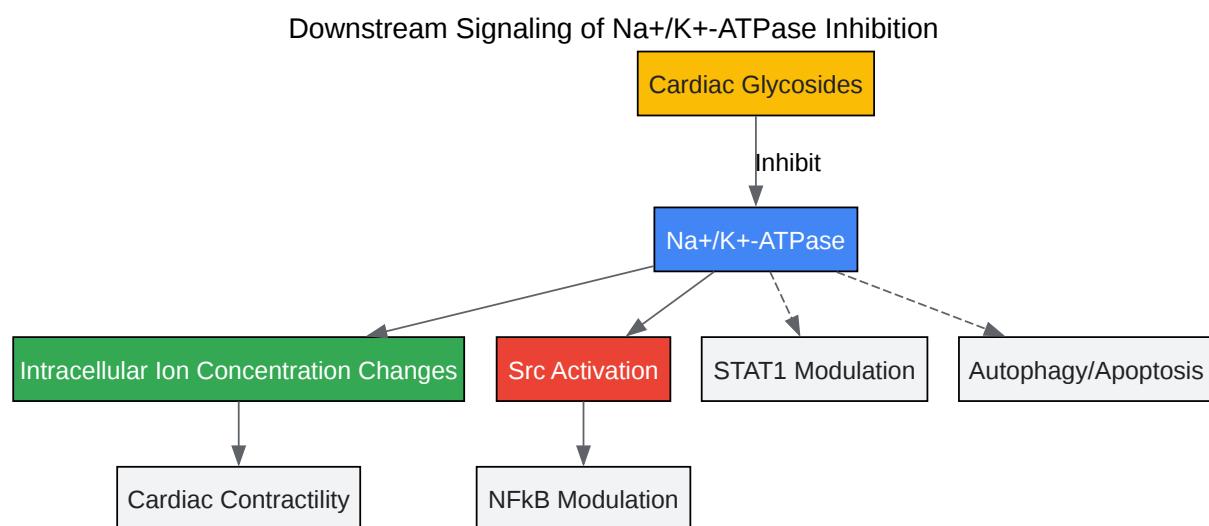
- Sample Preparation:
 - Spike drug-free biological matrix with known concentrations of digoxin standards and an internal standard (e.g., d3-digoxin).[16]
 - Perform protein precipitation or solid-phase extraction (SPE) to remove interfering substances.[16]
- Chromatographic Separation:
 - Utilize a suitable reversed-phase column (e.g., C18).[16]
 - Employ an isocratic or gradient mobile phase, often consisting of acetonitrile and an aqueous buffer (e.g., ammonium formate).[16]
- Mass Spectrometric Detection:
 - Use an electrospray ionization (ESI) source in positive mode.[16]
 - Monitor specific precursor-to-product ion transitions for digoxin and the internal standard in multiple reaction monitoring (MRM) mode.[16]
- Quantification:
 - Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
 - Determine the concentration of digoxin in unknown samples from the calibration curve.

Signaling Pathways

The primary signaling pathway modulated by **beta-acetyl digoxin** is the inhibition of Na⁺/K⁺-ATPase. However, research into cardiac glycosides has revealed their influence on other

signaling pathways, particularly in the context of cancer and antiviral research.

- STAT1 Activation: Cardiac glycosides can reduce the phosphorylation-mediated stabilization of STAT1, a transcriptional regulator of IDO1 expression, which is an immune checkpoint protein.[2]
- Autophagy and Apoptosis: In cancer cells, cardiac glycosides can induce autophagy followed by apoptosis, and these effects are dependent on the Na⁺/K⁺-ATPase.[1][3]
- Src-NF_κB Signaling: The antiviral activity of cardiac glycosides has been linked to the activation of tyrosine kinase (Src) and subsequent modulation of NF_κB signaling.[4]



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Downstream signaling pathways.

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